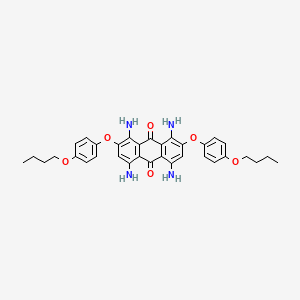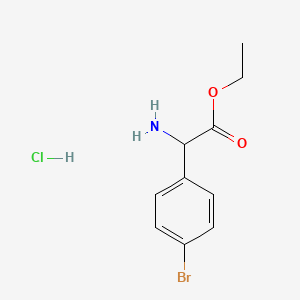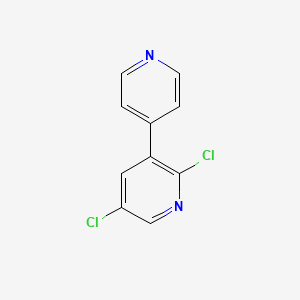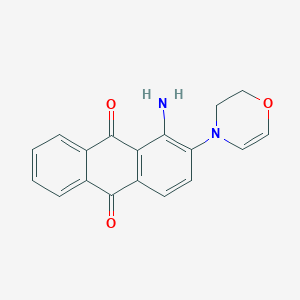
1-Amino-2-(2,3-dihydro-4H-1,4-oxazin-4-yl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(2H-1,4-oxazin-4(3H)-yl)anthracene-9,10-dione is a complex organic compound that features an anthracene backbone with an amino group and an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(2H-1,4-oxazin-4(3H)-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One possible route could involve the initial formation of the anthracene-9,10-dione core, followed by the introduction of the amino group and the oxazine ring through subsequent reactions. Specific reagents and conditions would depend on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-2-(2H-1,4-oxazin-4(3H)-yl)anthracene-9,10-dione can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions could modify the oxazine ring or the anthracene core.
Substitution: The amino group and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups onto the anthracene core.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules and materials.
Biology: Potential use in bioimaging or as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of organic electronic devices or as a dye.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, influencing cellular pathways. In materials science, its electronic properties could be harnessed for use in devices.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-9,10-anthraquinone: Similar structure but lacks the oxazine ring.
2-(2H-1,4-Oxazin-4(3H)-yl)anthracene-9,10-dione: Similar but without the amino group.
Uniqueness
1-Amino-2-(2H-1,4-oxazin-4(3H)-yl)anthracene-9,10-dione is unique due to the presence of both the amino group and the oxazine ring, which can impart distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
91323-07-8 |
|---|---|
Fórmula molecular |
C18H14N2O3 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
1-amino-2-(2,3-dihydro-1,4-oxazin-4-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C18H14N2O3/c19-16-14(20-7-9-23-10-8-20)6-5-13-15(16)18(22)12-4-2-1-3-11(12)17(13)21/h1-7,9H,8,10,19H2 |
Clave InChI |
FXGYTKJLRMAHAN-UHFFFAOYSA-N |
SMILES canónico |
C1COC=CN1C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


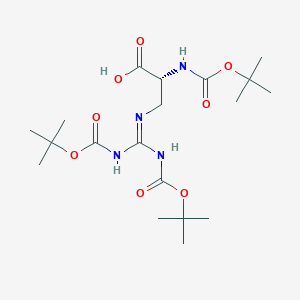
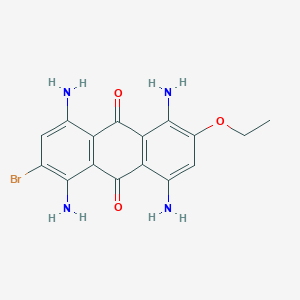


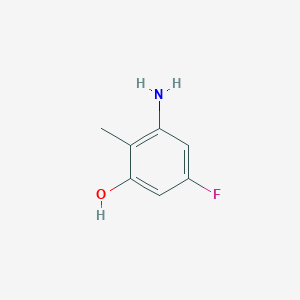
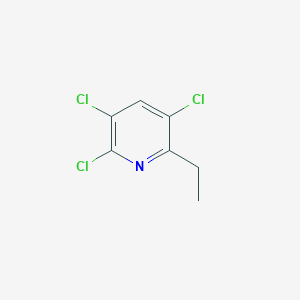
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)
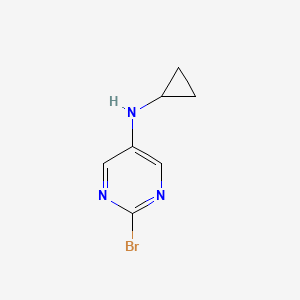
![5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13136717.png)

